molecular formula C7H10ClN3O3S B2355031 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride CAS No. 2344678-66-4

2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride

Cat. No.: B2355031
CAS No.: 2344678-66-4
M. Wt: 251.69
InChI Key: GPHGITKCHRRFLM-UHFFFAOYSA-N
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Description

2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring with a thioxo group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the thioxo group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thioxo group, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it valuable for research in enzymology and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include key metabolic or signaling routes, making it a potent tool for studying cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-oxo-2-thioxo-1H-pyrimidin-6-yl)propanoic acid
  • 2-Amino-3-(4-oxo-2-selenoxo-1H-pyrimidin-6-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride stands out due to its specific thioxo group, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized research and applications.

Properties

IUPAC Name

2-amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S.ClH/c8-4(6(12)13)1-3-2-5(11)10-7(14)9-3;/h2,4H,1,8H2,(H,12,13)(H2,9,10,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHGITKCHRRFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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